

Methoxycyclobutane: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *methoxycyclobutane*

Cat. No.: *B091622*

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IUPAC Name: **methoxycyclobutane**^[1] CAS Number: 18593-33-4^[1]

This technical guide provides an in-depth overview of **methoxycyclobutane**, a saturated ether incorporating a four-membered carbocyclic ring. This document is intended for researchers, scientists, and professionals in drug development and other areas of chemical synthesis.

Methoxycyclobutane is a valuable building block in organic chemistry, and its unique structural features can be leveraged to introduce specific conformational constraints in larger molecules. The cyclobutane motif is of increasing interest in medicinal chemistry for its potential to improve the physicochemical and pharmacokinetic properties of drug candidates.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of **methoxycyclobutane**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₅ H ₁₀ O	PubChem
Molecular Weight	86.13 g/mol	PubChem[1]
Boiling Point	81.6 °C at 760 mmHg	LookChem
Density	0.87 g/cm ³	LookChem
XLogP3	1.1	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Table 2: Spectroscopic Data

Technique	Data	Source
Mass Spectrometry (GC-MS)	m/z Top Peak: 58; m/z 2nd Highest: 43; m/z 3rd Highest: 55	PubChem[1]
¹ H NMR	Predicted chemical shifts: Methoxy protons (CH ₃): ~3.3 ppm (singlet); Cyclobutyl proton (CH): ~3.9 ppm (quintet); Cyclobutyl protons (CH ₂): ~2.2 ppm (multiplet) and ~1.8 ppm (multiplet)	Inferred from related structures
¹³ C NMR	Predicted chemical shifts: Methoxy carbon (CH ₃): ~57 ppm; Cyclobutyl carbon (CH): ~78 ppm; Cyclobutyl carbons (CH ₂): ~28 ppm and ~12 ppm	Inferred from related structures
Infrared (IR) Spectroscopy	Key absorptions expected: C-H stretching (alkane): ~2850-3000 cm ⁻¹ ; C-O stretching (ether): ~1075-1150 cm ⁻¹	Standard IR correlation tables

Experimental Protocols

Synthesis of Methoxycyclobutane via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and straightforward method for the preparation of ethers. In the case of **methoxycyclobutane**, this can be achieved by the reaction of a cyclobutoxide salt with a methylating agent.

Materials:

- Cyclobutanol
- Sodium hydride (NaH), 60% dispersion in mineral oil

- Anhydrous tetrahydrofuran (THF)
- Methyl iodide (CH_3I)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

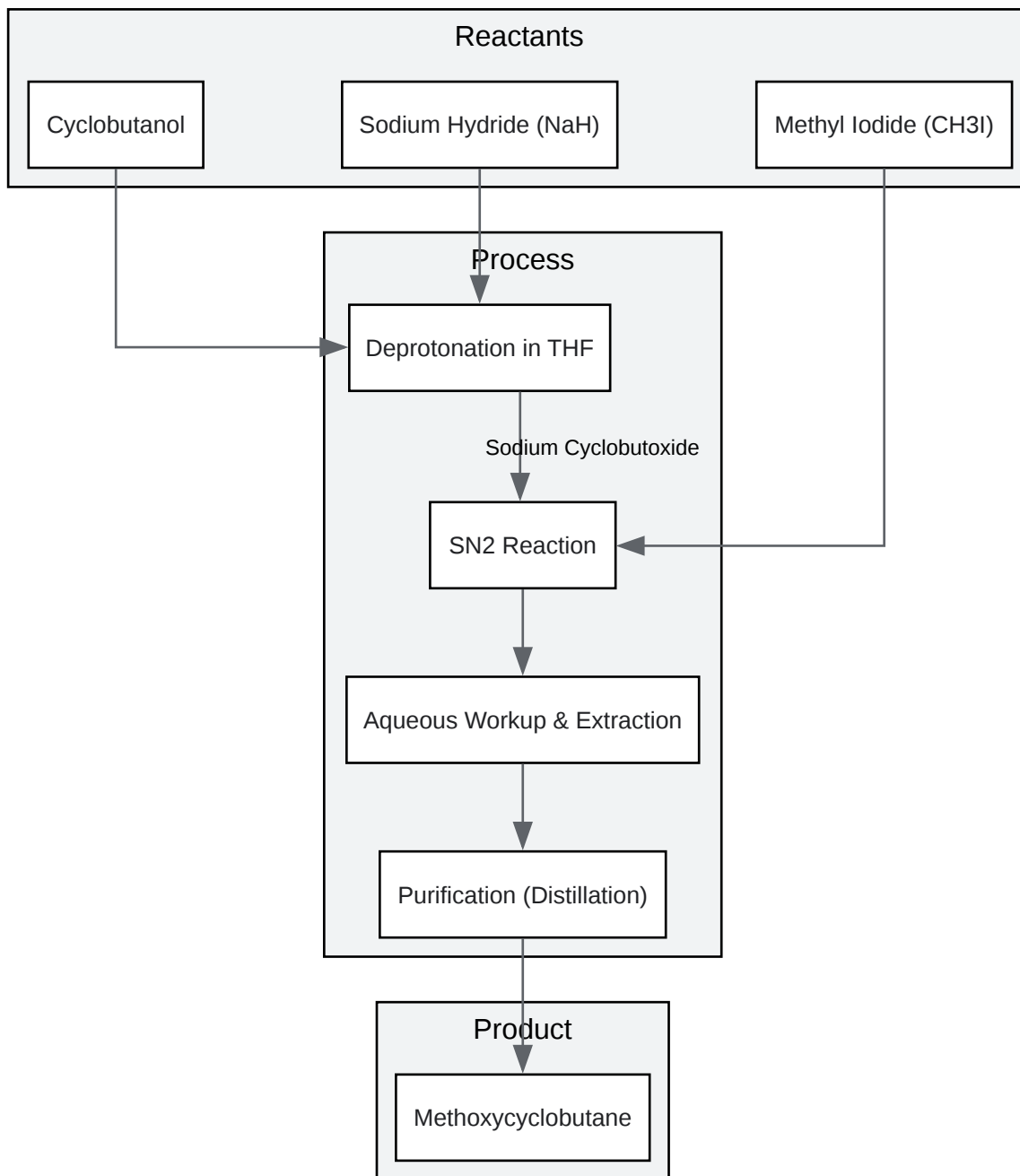
Procedure:

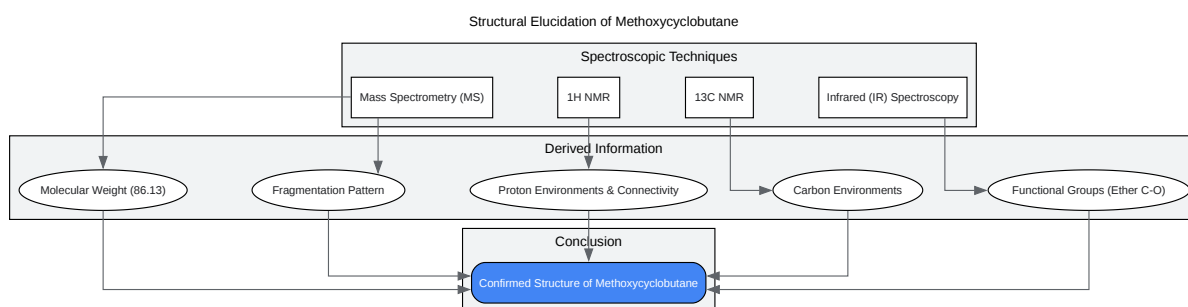
- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of cyclobutanol (1.0 equivalent) in anhydrous THF via the dropping funnel.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
- Cool the resulting sodium cyclobutoxide solution back to 0 °C.
- Add methyl iodide (1.2 equivalents) dropwise.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by fractional distillation to yield **methoxycyclobutane**.

Diagrams

Synthesis Workflow for Methoxycyclobutane





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References

- 1. Methoxycyclobutane | C₅H₁₀O | CID 87714 - PubChem [pubchem.ncbi.nlm.nih.gov]
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